molecular formula C12H15NO2 B3434150 Benzyl pyrrolidine-2-carboxylate CAS No. 80089-25-4

Benzyl pyrrolidine-2-carboxylate

Cat. No.: B3434150
CAS No.: 80089-25-4
M. Wt: 205.25 g/mol
InChI Key: VVCLBQFBKZQOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

Benzyl L-prolinate is involved in several biochemical reactions, primarily due to its role as a chiral auxiliary. It interacts with various enzymes and proteins, facilitating the formation of specific stereoisomers in chemical reactions. For instance, it is used in the asymmetric Diels-Alder reaction, where it helps in the formation of chiral products . The compound’s interaction with enzymes and proteins is mainly through hydrogen bonding and hydrophobic interactions, which stabilize the transition states and intermediates in biochemical reactions.

Cellular Effects

Benzyl L-prolinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell . Additionally, Benzyl L-prolinate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of Benzyl L-prolinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, Benzyl L-prolinate binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, Benzyl L-prolinate can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl L-prolinate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that Benzyl L-prolinate can have lasting effects on cellular function, particularly in in vitro and in vivo studies, where it has been observed to influence cell growth and differentiation over extended periods.

Dosage Effects in Animal Models

The effects of Benzyl L-prolinate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, Benzyl L-prolinate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

Benzyl L-prolinate is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in the conversion of proline to other metabolites . These interactions can affect the levels of metabolites within the cell, leading to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Benzyl L-prolinate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell . The distribution of Benzyl L-prolinate can influence its activity and function, as it needs to be localized to specific cellular compartments to exert its effects.

Subcellular Localization

Benzyl L-prolinate is localized to specific subcellular compartments, where it exerts its activity and function. The compound is directed to these compartments through targeting signals and post-translational modifications that guide its transport within the cell . The subcellular localization of Benzyl L-prolinate can affect its interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl pyrrolidine-2-carboxylate typically involves the esterification of pyrrolidine-2-carboxylic acid with benzyl alcohol. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Benzyl pyrrolidine-2-carboxylic acid.

    Reduction: Benzyl pyrrolidine-2-methanol.

    Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as a pharmacophore in the development of drugs targeting various diseases, including inflammation and neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Proline-Based Carbamates: These compounds share the pyrrolidine ring structure and are used as cholinesterase inhibitors.

    Pyrrolidine-2,5-Diones: These derivatives are known for their biological activity and are used in drug discovery.

    Pyrrolizines: Another class of pyrrolidine derivatives with significant pharmacological properties.

Uniqueness: Benzyl pyrrolidine-2-carboxylate is unique due to the presence of the benzyl ester group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and can be exploited in the design of novel compounds with specific properties.

Properties

IUPAC Name

benzyl pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCLBQFBKZQOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16652-71-4 (hydrochloride)
Record name Proline benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90864698
Record name Benzyl prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80089-25-4, 41324-66-7
Record name Proline, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80089-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.18 g of benzyl DL -prolinate hydrochloride, 3 ml of demineralized water, 25 ml of benzene and 1.34 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was washed with water, dried and evaporated to dryness to obtain 2.6 g of benzyl DL-prolinate in the form of a colorless oil.
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was wahsed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl pyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl pyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl pyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl pyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.